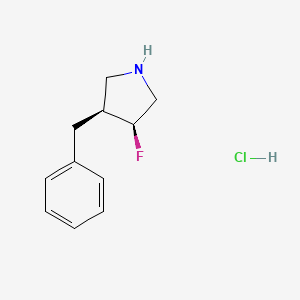

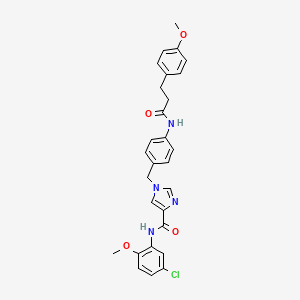

![molecular formula C11H10BrNS B2740943 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole CAS No. 1485633-34-8](/img/structure/B2740943.png)

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole is a chemical compound with the molecular formula C11H10BrNS and a molecular weight of 268.18 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Selective Inhibitors : Thiopyrano[2,3,4-c,d]indoles have been identified as potent and selective inhibitors of 5-lipoxygenase (5-LO), showcasing their role in the development of anti-inflammatory and asthma therapies. These compounds inhibit 5-HPETE production and LTB4 synthesis, demonstrating high selectivity for 5-LO over other enzymes like FLAP, 12-LO, and cyclooxygenase. Their oral activity was confirmed in rat pleurisy and antigen-induced dyspnea models, highlighting their potential for therapeutic applications in respiratory conditions (Hutchinson et al., 1993).

Chemical Synthesis and Methodologies

Regioselective Synthesis : The regioselective synthesis of indole-annulated sulfur heterocycles via aryl radical cyclization emphasizes the versatility of these compounds in constructing complex heterocyclic structures. This methodology provides a route to synthesize benzo[c]thiopyrano[2,3-b]indoles, demonstrating the compounds' utility in organic synthesis (Majumdar et al., 2008).

Gold-Catalyzed Synthesis : The Au-catalyzed synthesis of thiopyrano[2,3-b]indoles, featuring tandem rearrangement and hydroarylation, exemplifies advanced synthetic strategies for constructing these compounds. This method highlights the role of these molecules in the exploration of new catalytic reactions and the development of novel heteroaromatic structures (Jha et al., 2017).

Structural and Chemical Analysis

- Crystal Structure Analysis : The characterization and crystal structure analysis of related indole derivatives provide insights into their molecular interactions, electronic spectra, and thermal stability. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their potential applications in materials science and pharmaceutical development (Barakat et al., 2017).

Applications in Photoaffinity Labeling

- Photoaffinity Labels : The synthesis of bioactive indole metabolites for biological functional analysis demonstrates the application of these compounds in studying protein-ligand interactions. Diazirine-based photoaffinity labels derived from bromoindole derivatives highlight the utility of these compounds in biochemical research, providing tools for elucidating molecular mechanisms of action (Murai et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

This compound belongs to the class of indole derivatives, which are known to interact with a wide range of biological targets .

Mode of Action

Indole derivatives are generally known to interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Based on the known effects of indole derivatives, it can be speculated that this compound may have a range of potential effects, depending on its specific targets .

Action Environment

The action, efficacy, and stability of 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.

Eigenschaften

IUPAC Name |

6-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJQOWGDGWILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NC3=C2C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

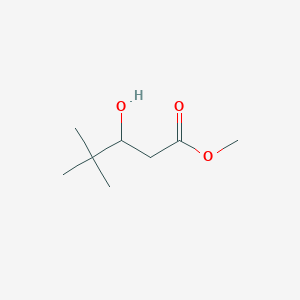

![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one](/img/structure/B2740861.png)

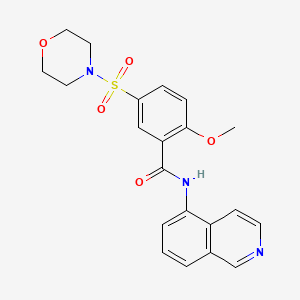

![N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2740862.png)

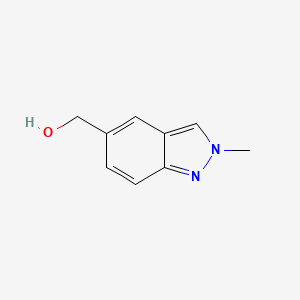

![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)

![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)